Benzeneethanol, 3-(bromomethyl)-

Description

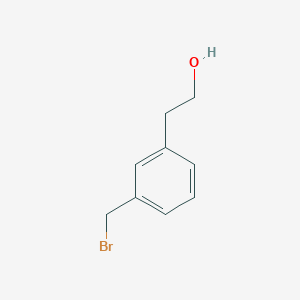

Benzeneethanol, 3-(bromomethyl)- is a substituted phenethyl alcohol derivative with a bromomethyl (-CH₂Br) group at the 3-position of the benzene ring. Its molecular formula is C₉H₁₁BrO, and its molecular weight is approximately 215.09 g/mol. Structurally, it combines a phenethyl alcohol backbone (C₆H₅-CH₂-CH₂-OH) with a bromomethyl substituent on the aromatic ring. This compound is of interest in organic synthesis due to the reactivity of the bromine atom, which can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions .

The presence of both hydroxyl and bromomethyl groups introduces polarity and reactivity, influencing its solubility and interaction with other molecules .

Properties

IUPAC Name |

2-[3-(bromomethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,6,11H,4-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKHZHGSAZLSBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CBr)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzeneethanol, 3-(bromomethyl)- can be synthesized through the bromination of benzeneethanol using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The reaction typically occurs in a solvent such as carbon tetrachloride (CCl4) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical generated from NBS attacks the benzylic position of benzeneethanol, leading to the formation of the bromomethyl derivative.

Industrial Production Methods: In industrial settings, the production of benzylic bromides, including benzeneethanol, 3-(bromomethyl)-, often involves the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of excess NBS and optimized reaction parameters, such as temperature and solvent choice, can enhance the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: Benzeneethanol, 3-(bromomethyl)- undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

Oxidation: The compound can be oxidized to form benzeneethanol derivatives with different oxidation states, such as aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, resulting in the formation of benzeneethanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

Major Products:

Nucleophilic Substitution: Products include benzeneethanol derivatives with different functional groups, such as hydroxyl, amino, or thiol groups.

Oxidation: Products include benzaldehyde or benzoic acid derivatives.

Reduction: Products include benzeneethanol with a methyl group instead of a bromomethyl group.

Scientific Research Applications

Synthetic Applications

Benzeneethanol, 3-(bromomethyl)- serves as a versatile intermediate in organic synthesis. Its bromomethyl group allows for various substitution reactions, making it a valuable building block for synthesizing more complex molecules.

1.1. Electrophilic Substitution Reactions

The presence of the bromomethyl group enhances the reactivity of the benzene ring towards electrophilic substitution reactions. This characteristic is utilized in the synthesis of various derivatives, including:

- Phenolic Compounds : Benzeneethanol can be transformed into phenolic compounds through nucleophilic substitution reactions.

- Brominated Derivatives : Further bromination can yield compounds with multiple bromine substituents, which are useful in material science and pharmaceuticals.

Research indicates that benzeneethanol derivatives exhibit notable biological activities, making them potential candidates for drug development.

2.1. Antimicrobial Properties

Studies have shown that compounds derived from benzeneethanol, including those with bromomethyl substituents, possess antimicrobial properties against various pathogens. For instance:

- A study evaluated the cytotoxic effects of brominated benzene derivatives on human cancer cell lines and found promising results indicating their potential as anticancer agents .

2.2. Pharmacological Applications

The structural modifications enabled by benzeneethanol, 3-(bromomethyl)- have led to the development of new pharmacological agents. Some applications include:

- Anti-inflammatory Agents : Certain derivatives have been tested for their anti-inflammatory properties.

- Anticancer Agents : The cytotoxicity studies suggest that these compounds can inhibit cancer cell proliferation.

3.1. Synthesis of Brominated Phenolic Compounds

A detailed study explored the synthesis of phenolic compounds using benzeneethanol, 3-(bromomethyl)- as a starting material. The research highlighted the efficiency of this compound in producing various phenolic derivatives through nucleophilic substitution reactions with different nucleophiles .

| Compound Name | Yield (%) | Reaction Conditions |

|---|---|---|

| 4-Bromophenol | 85 | Reflux in ethanol |

| 4-Hydroxybenzyl alcohol | 78 | Room temperature with NaOH |

| 4-Bromo-2-methylphenol | 65 | Reflux in DMSO |

3.2. Evaluation of Biological Activities

In another significant study, researchers assessed the antimicrobial activity of several brominated derivatives derived from benzeneethanol against clinical strains of bacteria and fungi. The findings indicated that some derivatives exhibited potent antimicrobial effects .

| Compound Name | Antimicrobial Activity (Zone of Inhibition) |

|---|---|

| 4-Bromo-2-methylphenol | 15 mm |

| 4-Bromophenylmethanol | 12 mm |

| 4-Bromo-3-hydroxyphenyl | 18 mm |

Mechanism of Action

The mechanism of action of benzeneethanol, 3-(bromomethyl)- primarily involves nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the compound highly reactive towards nucleophiles. The nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of a bromide ion . This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Benzeneethanol, 3-(bromomethyl)- with structurally or functionally related compounds, focusing on molecular properties, substituent effects, and reactivity:

Key Findings:

Physical Properties: The hydroxyl group in phenethyl alcohol derivatives enhances solubility in polar solvents (e.g., water or ethanol) compared to simpler bromomethylbenzene (). Molecular weight differences influence boiling points; for example, Benzeneethanol, β-methyl- (C₉H₁₂O) has a boiling point of 383.70–389.00 K , while the brominated analog is expected to have a higher boiling point due to increased molecular weight and polarity.

Functional Group Interactions: Benzonitrile, 3-(bromomethyl)- () exhibits distinct reactivity due to the nitrile group, which can participate in cycloaddition or hydrolysis reactions, unlike the hydroxyl group in the target compound. Methoxy and amino groups in analogs like (3-Bromo-4-methoxyphenyl)methanol () introduce steric and electronic effects, altering reaction pathways compared to the target compound .

Synthetic Utility: The bromine atom in the target compound is a versatile handle for further functionalization (e.g., Suzuki-Miyaura coupling or Grignard reactions), whereas derivatives like Benzeneethanol, 3-(trifluoromethyl)- are more suited for applications requiring metabolic stability (e.g., pharmaceuticals) .

Biological Activity

Benzeneethanol, 3-(bromomethyl)- is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including antimicrobial effects, toxicity, and metabolic pathways, supported by relevant data tables and case studies.

Chemical Structure and Properties

Benzeneethanol, 3-(bromomethyl)- is characterized by the presence of a bromomethyl group attached to a benzeneethanol structure. Its chemical formula is C₈H₉BrO, and it is known for its solubility in organic solvents while being insoluble in water.

Biological Activities

Antimicrobial Properties

Research indicates that benzeneethanol derivatives exhibit significant antimicrobial activity. A study highlighted that compounds similar to benzeneethanol, including those with bromine substitutions, demonstrated effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.15625 mg/mL for certain derivatives, indicating potent bactericidal effects .

Toxicity Studies

Toxicological assessments have shown that benzeneethanol exhibits low toxicity levels in various animal models. The LD50 values reported include:

These values suggest that while the compound can cause some adverse effects at high doses, it is generally considered safe for use under regulated conditions.

Skin Irritation and Absorption

In dermal studies involving New Zealand White rabbits, benzeneethanol was applied under occlusive conditions. Observations indicated mild irritation with erythema scores declining over time . Absorption studies using radiolabeled benzeneethanol showed rapid absorption through the skin, with metabolites primarily excreted in urine as phenylacetylglutamine .

Case Studies

A notable case study involved the application of benzeneethanol in a controlled setting to evaluate its effects on human health. Subjects exposed to the compound showed transient irritation but no severe toxicological responses. The study emphasized the importance of dosage and exposure duration in determining biological outcomes .

The biological activity of benzeneethanol is believed to stem from its interaction with cellular targets and metabolic pathways. The bromomethyl group enhances the reactivity of the compound, allowing it to participate in various biochemical processes that may lead to antimicrobial effects .

Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity (MIC) | LD50 (mg/kg bw) |

|---|---|---|

| Benzeneethanol, 3-(bromomethyl)- | 0.15625 | >5000 (rat) |

| 3-Bromo-4-hydroxybenzoic acid | Not specified | Not specified |

| 4-Hydroxybenzeneacrylic acid ester | Not specified | Not specified |

This table illustrates the comparative biological activity and toxicity profiles of benzeneethanol relative to similar compounds.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(bromomethyl)benzeneethanol with high purity?

Answer:

The compound can be synthesized via bromination of 3-(hydroxymethyl)phenethyl alcohol using hydrobromic acid (HBr) in acetic acid under reflux (80°C, 6 hours). Alternatively, nucleophilic substitution of a tosylated precursor (e.g., 3-(methylsulfonyloxymethyl)phenethyl alcohol) with NaBr in acetone at 50°C for 12 hours yields the product. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane 3:7), with TLC monitoring (Rf ≈ 0.4) and confirmation by ¹H NMR (δ 3.45 ppm, CH2Br; δ 1.65 ppm, OH). Purity >95% is attainable with iterative recrystallization in diethyl ether .

Basic: What spectroscopic techniques are critical for structural confirmation, and what key signals should be observed?

Answer:

- ¹H NMR :

- CH2Br protons: δ 3.40–3.60 ppm (triplet, J = 6.5 Hz).

- Ethanol CH2: δ 2.75–2.90 ppm (multiplet).

- Aromatic protons: δ 6.80–7.30 ppm (complex splitting due to bromomethyl and ethanol substituents).

- IR :

- O-H stretch: 3300–3500 cm⁻¹ (broad).

- C-Br stretch: 550–650 cm⁻¹.

- GC/MS : Retention time ~21.9 min (similar to benzenemethanol analogs), with molecular ion [M]⁺ at m/z 201.06 .

Advanced: How can competing elimination pathways be minimized during bromomethyl group introduction?

Answer:

Elimination (e.g., forming styrene derivatives) is suppressed by:

- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize transition states for substitution.

- Temperature control : Maintaining 0–5°C reduces thermal activation of elimination.

- Catalysis : Use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enhances bromide ion availability.

- pH modulation : Buffering at pH 6–7 (via NaHCO3) prevents acid-catalyzed dehydration. Kinetic monitoring via in-situ IR (C-Br bond formation at 600 cm⁻¹) confirms optimal conditions .

Advanced: How do discrepancies in reported physical properties (e.g., boiling point) arise, and how should they be resolved?

Answer:

Discrepancies (e.g., boiling points ranging from 107–110°C at 1 mmHg vs. 220–221°C for analogs ) may stem from:

- Impurity profiles : Residual solvents or byproducts elevate observed values.

- Measurement techniques : Differential scanning calorimetry (DSC) vs. traditional distillation.

Resolution : - Cross-validate using NIST reference data (e.g., IR spectrum match to NIST WebBook entry ).

- Perform high-vacuum distillation with rigorous drying (MgSO4) and GC-MS purity checks .

Basic: What safety protocols are essential for handling 3-(bromomethyl)benzeneethanol?

Answer:

- Storage : In amber glass under nitrogen at 2–8°C to prevent bromine loss or oxidation.

- PPE : Nitrile gloves, goggles, and fume hood use mandatory due to lachrymatory and skin-irritating properties (H315/H319 hazards ).

- Spill management : Neutralize with 10% sodium thiosulfate, followed by silica gel absorption .

Advanced: How can the compound serve as a synthon in natural product synthesis?

Answer:

The bromomethyl group facilitates:

- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh3)4, K2CO3) to form biaryl motifs.

- Nucleophilic substitutions : Reaction with NaN3 to form azide intermediates for click chemistry.

- Protecting group strategies : Temporary silylation of the ethanol group (e.g., TBSCl) enables selective bromine functionalization. Applications include synthesis of brominated lignans and alkaloid precursors .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Answer:

- Challenge : Co-elution of brominated byproducts (e.g., dibrominated analogs) in HPLC.

- Solution : Use a C18 column with gradient elution (water/acetonitrile, 0.1% TFA) and UV detection at 254 nm. Confirm via LC-MS/MS (MRM transition m/z 201 → 121 for quantification). Limit of detection (LOD) <0.1% is achievable .

Basic: What solvents are optimal for recrystallization, and what crystal morphology is expected?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.